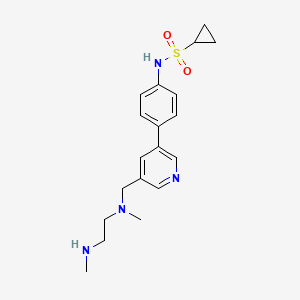
Prmt6-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prmt6-IN-3 is a chemical compound that acts as an inhibitor of protein arginine methyltransferase 6 (PRMT6). Protein arginine methyltransferase 6 is an enzyme involved in the methylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, DNA repair, and other cellular processes. Inhibitors of protein arginine methyltransferase 6, such as this compound, are of significant interest in scientific research due to their potential therapeutic applications in various diseases, including cancer.
Preparation Methods
The synthesis of Prmt6-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the desired product.
Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures.
Chemical Reactions Analysis
Prmt6-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various derivatives of this compound with modified chemical properties.
Scientific Research Applications
Prmt6-IN-3 has a wide range of scientific research applications, including:
Drug Development:
Mechanism of Action
Prmt6-IN-3 exerts its effects by inhibiting the enzymatic activity of protein arginine methyltransferase 6. The compound binds to the active site of the enzyme, preventing it from methylating arginine residues on target proteins. This inhibition disrupts the normal function of protein arginine methyltransferase 6, leading to changes in gene expression, DNA repair, and other cellular processes. The molecular targets and pathways involved include histone and non-histone proteins that are substrates for protein arginine methyltransferase 6, as well as downstream signaling pathways affected by the altered methylation status .
Comparison with Similar Compounds
Prmt6-IN-3 is compared with other inhibitors of protein arginine methyltransferase 6 and related enzymes, such as:
This compound is unique in its specific inhibition of protein arginine methyltransferase 6, making it a valuable tool for studying the distinct functions of this enzyme and its role in various diseases.
Properties
Molecular Formula |
C19H26N4O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[4-[5-[[methyl-[2-(methylamino)ethyl]amino]methyl]pyridin-3-yl]phenyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C19H26N4O2S/c1-20-9-10-23(2)14-15-11-17(13-21-12-15)16-3-5-18(6-4-16)22-26(24,25)19-7-8-19/h3-6,11-13,19-20,22H,7-10,14H2,1-2H3 |
InChI Key |
VMIKTYCHSCYQBD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)CC1=CC(=CN=C1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
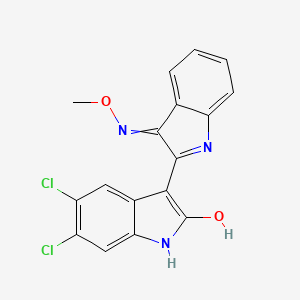
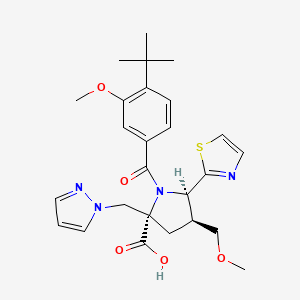
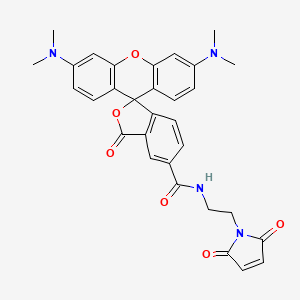
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
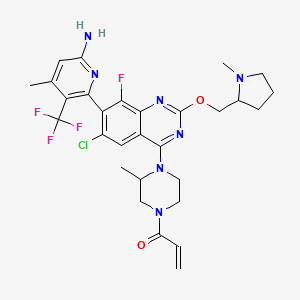
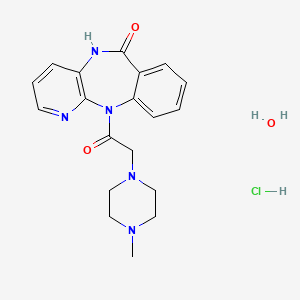
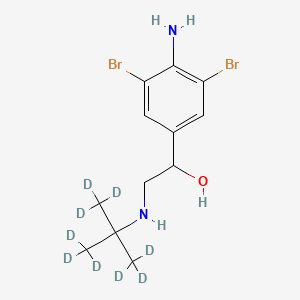
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)

